4-methylbenzo[d][1,3]dioxole-5-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via photooxidation using carbon tetrabromide (CBr4) . Another method involves treating 5-methyl-1,3-benzodioxole with dichloromethylmethyl ether and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of safrole or isosafrole . These methods are optimized for large-scale production to meet the demands of the fragrance and flavor industry.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: Reduction reactions can convert it to piperonyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives like 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bromine (Br2) and other halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
Scientific Research Applications
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P-450-dependent enzymes, which play a role in drug metabolism . This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
3,4-(Methylenedioxy)benzaldehyde: Another name for Piperonal, highlighting its methylenedioxy functional group.
Heliotropin: Another synonym for Piperonal, commonly used in the fragrance industry.
Uniqueness
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .
Properties
CAS No. |
58343-46-7 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6-7(4-10)2-3-8-9(6)12-5-11-8/h2-4H,5H2,1H3 |
InChI Key |
UTICFRCFBMQTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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